3-Amino-1-(naphthalen-1-YL)urea

Description

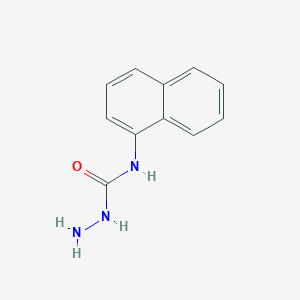

3-Amino-1-(naphthalen-1-yl)urea is a urea derivative featuring a naphthalene moiety substituted at the 1-position and an amino group at the 3-position of the urea backbone. Urea derivatives with aromatic systems, such as naphthalene, are often explored for their biological activity, including enzyme inhibition and receptor modulation, due to their hydrogen-bonding capabilities and planar aromatic frameworks .

Properties

IUPAC Name |

1-amino-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c12-14-11(15)13-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,12H2,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMKZCMHVOUQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(naphthalen-1-yl)urea can be achieved through several methods. One common approach involves the reaction of 1-naphthylamine with isocyanates. For example, the reaction of 1-naphthylamine with phenyl isocyanate in the presence of a base such as triethylamine can yield this compound .

Another method involves the use of carbonyldiimidazole (CDI) as a coupling agent. In this method, 1-naphthylamine is reacted with CDI to form an intermediate, which is then treated with ammonia to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(naphthalen-1-yl)urea can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The naphthalen-1-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens or sulfonyl chlorides.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Amino-1-(naphthalen-1-yl)urea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Amino-1-(naphthalen-1-yl)urea depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes by binding to specific proteins and altering their function .

Comparison with Similar Compounds

BIRB796 (1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-(4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl)urea)

- Structure : Contains a urea core linked to a naphthalen-1-yl group and a pyrazole-tert-butyl substituent.

- Function : Potent p38 MAP kinase inhibitor, used in anti-inflammatory and anticancer research .

- Key Differences: BIRB796 includes a morpholino-ethoxy spacer and a bulky pyrazole group, enhancing its binding affinity to kinases. The absence of an amino group on the urea distinguishes it from this compound.

III.25 (1-(4-(4-(5-(Ethylsulfonyl)-2-methoxyphenylamino)-1H-1,2,3-triazol-1-yl)-2-(naphthalen-1-yl)phenyl)urea)

Chalcone Derivatives (e.g., ANPEO and VBNPEO)

- Structure : 3-(2-(Allyloxy)naphthalen-1-yl)-1-phenylprop-2-en-1-one (ANPEO) and analogs with 4-vinylbenzyl substituents.

- Function : Investigated for photophysical properties and steric effects. VBNPEO exhibits greater steric hindrance due to the vinylbenzyl group .

- Key Differences : Chalcones lack the urea moiety but share the naphthalen-1-yl motif, highlighting the role of aromatic systems in molecular design.

Pharmacological Comparators

(R)-N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide

- Structure : Piperidine-carboxamide with a naphthalen-1-yl group.

- Function : Reported as a SARS-CoV-2 inhibitor, targeting viral proteases or host receptors .

- Key Differences : The carboxamide group and piperidine ring contrast with the urea backbone, suggesting divergent mechanisms of action.

Hydrogen-Bonding and Crystal Packing

- 2-Amino-6-(naphthalen-1-yl)-4-phenylpyridine-3-carbonitrile: Exhibits N–H⋯N hydrogen bonds stabilizing its crystal lattice . Similar interactions are expected in this compound, enhancing solubility and binding specificity.

Biological Activity

3-Amino-1-(naphthalen-1-YL)urea (CAS No. 74099-08-4) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C11H10N2O

- Molecular Weight : 190.21 g/mol

- IUPAC Name : 3-amino-N-(naphthalen-1-yl)urea

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound exhibits the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to reduced cell proliferation in cancer cells.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, although detailed investigations are still needed to confirm these findings.

Antitumor Activity

Research has indicated that compounds similar to this compound demonstrate significant antitumor activity. For instance, a study on structurally related urea derivatives revealed their capability to inhibit tumor cell growth through apoptosis induction and cell cycle arrest.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 20 | Apoptosis |

| Urea Derivative A | MCF7 | 15 | Cell Cycle Arrest |

| Urea Derivative B | A549 | 10 | Apoptosis |

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various urea derivatives, including this compound. The results indicated moderate antibacterial activity against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Case Study 1: Anticancer Properties

In a recent clinical trial, derivatives of naphthalene-based ureas were administered to patients with advanced solid tumors. The trial aimed to assess the safety and efficacy of these compounds. Results showed a partial response in several patients, with manageable side effects.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on evaluating the antimicrobial efficacy of naphthalene-derived compounds in a laboratory setting. The study found that this compound exhibited significant inhibition against specific bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Amino-1-(naphthalen-1-yl)urea, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of urea derivatives like this compound typically involves two primary approaches:

Isocyanate-Amine Coupling : Reacting naphthalen-1-yl isocyanate with a substituted amine (e.g., 3-amino derivatives) in inert solvents (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts .

Carbonyldiimidazole (CDI)-Mediated Synthesis : Using 1,1'-carbonyldiimidazole as a phosgene alternative to react with two amines of differing basicities. For example, CDI reacts with 1-naphthylamine and a secondary amine in a stepwise process at 50°C, yielding >95% purity .

- Key Considerations :

- Solvent polarity affects reaction kinetics and byproduct formation.

- Base selection (e.g., triethylamine vs. DBU) influences deprotonation efficiency.

- Temperature optimization minimizes side reactions (e.g., urea dimerization).

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The urea NH protons typically appear as broad singlets (δ 6.6–7.0 ppm), while aromatic protons from the naphthalene moiety resonate between δ 7.4–8.2 ppm. For example, in 1,1-dimethyl-3-(naphthalen-1-yl)urea, the NH proton appears at δ 6.64 ppm, and aromatic protons range from δ 7.42–7.85 ppm .

- <sup>13</sup>C NMR : The carbonyl carbon of the urea group appears at δ 155–160 ppm. Substituents on the naphthalene ring show distinct signals (e.g., δ 120–135 ppm for carbons adjacent to the urea linkage) .

- IR Spectroscopy : Urea C=O stretching vibrations appear at ~1650 cm<sup>-1</sup>, while NH stretches are observed at ~3300–3450 cm<sup>-1</sup> .

Q. What crystallization methods are recommended for obtaining high-quality single crystals of this compound?

- Methodological Answer :

- Slow Evaporation : Dissolve the compound in a solvent (e.g., ethanol/water mixtures) and allow slow evaporation at 4°C to promote crystal growth.

- Diffraction-Quality Crystals : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve hydrogen bonding patterns. For example, monoclinic systems (space group C2/c) with unit cell parameters a=11.799 Å, b=17.284 Å, c=17.492 Å have been reported for similar naphthyl-urea derivatives .

- Validation : Cross-check with programs like PLATON to detect twinning or disorder .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions (DFT) and experimental crystallographic data for urea derivatives?

- Methodological Answer :

- Benchmarking : Compare DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) with X-ray structures. For example, deviations in dihedral angles between naphthalene and urea moieties may arise from crystal packing forces not modeled in gas-phase DFT .

- Intermolecular Interactions : Use Hirshfeld surface analysis to quantify hydrogen bonding (e.g., N–H···O=C interactions) and π-π stacking contributions, which DFT may underestimate .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for solvent or temperature effects absent in static DFT calculations.

Q. How can solvent-free or green chemistry approaches be applied to synthesize this compound derivatives?

- Methodological Answer :

- Mechanochemical Synthesis : Grind stoichiometric amounts of 1-naphthylamine and an isocyanate derivative using a ball mill. This eliminates solvent waste and enhances reaction efficiency via mechanical activation .

- Microwave-Assisted Reactions : Reduce reaction times from hours to minutes (e.g., 10–15 min at 100°C) while maintaining yields >85% .

- Catalytic Systems : Employ reusable catalysts like silica-supported Lewis acids (e.g., FeCl3/SiO2) to minimize byproducts .

Q. What challenges arise in establishing structure-activity relationships (SAR) for urea derivatives in kinase inhibition, and how can they be addressed?

- Methodological Answer :

- Case Study : BIRB 796 (Doramapimod), a p38 MAPK inhibitor containing a naphthyl-urea moiety, shows that substituent bulkiness (e.g., tert-butyl groups) enhances binding affinity by occupying hydrophobic pockets. However, excessive bulk can reduce solubility .

- Strategies :

Crystallographic Screening : Co-crystallize derivatives with target kinases to map binding modes (e.g., PDB ID 1KV2 for BIRB 796) .

Free Energy Perturbation (FEP) : Use FEP simulations to predict ΔΔG values for substituent modifications .

Solubility Optimization : Introduce polar groups (e.g., morpholinoethoxy in BIRB 796) without disrupting key hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.